molecular formula C13H19ClN2O2 B11851504 Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride

Cat. No.: B11851504
M. Wt: 270.75 g/mol
InChI Key: SAKPSFVWGASAGG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a propanoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-13(2,12(16)17-3)10-7-6-9-5-4-8-14-11(9)15-10;/h6-7H,4-5,8H2,1-3H3,(H,14,15);1H

InChI Key

SAKPSFVWGASAGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(CCCN2)C=C1)C(=O)OC.Cl

Origin of Product

United States

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